molecular formula C9H20ClNO B1284218 (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride CAS No. 117160-99-3

(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride

Cat. No.: B1284218
CAS No.: 117160-99-3
M. Wt: 193.71 g/mol
InChI Key: BMHYDTXNZNVADC-FVGYRXGTSA-N
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Description

(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride is a chiral compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group, a cyclohexyl group, and a hydroxyl group attached to a propane backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable chiral starting material, such as (S)-2-Amino-3-cyclohexylpropan-1-ol.

    Protection of Functional Groups: The amino and hydroxyl groups are often protected using appropriate protecting groups to prevent unwanted side reactions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a series of reactions, such as alkylation or cyclization.

    Deprotection: The protecting groups are removed to yield the desired compound.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

    ®-2-Amino-3-cyclohexylpropan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-3-phenylpropan-1-ol hydrochloride: A similar compound with a phenyl group instead of a cyclohexyl group.

    2-Amino-3-methylpropan-1-ol hydrochloride: A compound with a methyl group instead of a cyclohexyl group.

Uniqueness: (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of a cyclohexyl group, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a chiral ligand in various applications.

Properties

IUPAC Name

(2S)-2-amino-3-cyclohexylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHYDTXNZNVADC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583700
Record name (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117160-99-3
Record name (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Amino-3-cyclohexyl-1-propanolhydrochloride
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